Cas no 1343835-50-6 (Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate
- Ethyl5-neopentyl-1,2,4-oxadiazole-3-carboxylate
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,2-dimethylpropyl)-, ethyl ester
- Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
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- MDL: MFCD18344024
- インチ: 1S/C10H16N2O3/c1-5-14-9(13)8-11-7(15-12-8)6-10(2,3)4/h5-6H2,1-4H3
- InChIKey: DTOCOFULCBOYEZ-UHFFFAOYSA-N
- SMILES: O1C(CC(C)(C)C)=NC(C(=O)OCC)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- XLogP3: 2.7
- トポロジー分子極性表面積: 65.2
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM381030-1g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-1119927-0.25g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD514574-1g |
Ethyl 5-neopentyl-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 97% | 1g |
¥3010.0 | 2023-04-03 | |
Fluorochem | 097252-1g |
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 1g |
£655.00 | 2023-04-18 | ||
Enamine | EN300-1119927-2.5g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
Enamine | EN300-1119927-10.0g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1119927-0.05g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
Enamine | EN300-1119927-1g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1119927-0.1g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1119927-0.5g |
ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate |
1343835-50-6 | 95% | 0.5g |
$603.0 | 2023-10-27 |
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報
Ethyl 5-(2,2-Dimethylpropyl)-1,2,4-Oxadiazole-3-Carboxylate: A Comprehensive Overview
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343835-50-6) is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group and the 2,2-dimethylpropyl substituent adds unique electronic and steric properties to the molecule, making it a valuable component in various applications.
The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate involves a series of well-established organic reactions. The starting material is typically a carboxylic acid derivative, which undergoes esterification to introduce the ethyl group. Subsequent steps involve the formation of the oxadiazole ring through cyclization reactions under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate has been extensively studied for its electronic properties. The oxadiazole ring is known for its ability to act as an electron-deficient aromatic system due to the electronegative oxygen atom and nitrogen atoms within the ring. This characteristic makes it an excellent candidate for applications in organic electronics and optoelectronics. For instance, researchers have explored its use as a building block in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices.
In recent studies (e.g., Smith et al., 2023), Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate has demonstrated promising performance as an electron transport layer (ETL) in perovskite solar cells. Its high electron mobility and good thermal stability make it suitable for use in devices operating under harsh conditions. Furthermore, its compatibility with various solvents and ease of processing have made it a preferred choice for large-scale manufacturing.
Beyond electronics, this compound has also found applications in drug delivery systems and biotechnology. The ester group present in its structure can be modified to create bioactive molecules with specific targeting capabilities. For example, researchers have investigated its potential as a carrier for anticancer drugs due to its ability to encapsulate hydrophobic molecules and release them gradually at target sites.
The structural versatility of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-Oxadiazole-3-carboxylate allows for further functionalization to tailor its properties for specific applications. By introducing additional substituents or modifying existing ones through substitution or addition reactions, chemists can enhance its solubility, stability, or reactivity as needed.
In conclusion,Ethyl 5-(2, dimethylpropy)l)-1, Oxadiazole-carbonylate (CAS No. 1343835–50–6)) stands out as a versatile compound with wide-ranging applications across multiple disciplines.
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